DHA-d5; Cervonic Acid-d5 is a deuterated form of docosahexaenoic acid, a long-chain polyunsaturated fatty acid that plays a crucial role in human health, particularly in brain development and function. This compound is notable for its incorporation into cellular membranes, where it enhances membrane fluidity and signaling pathways. The deuteration (addition of deuterium atoms) allows for the use of this compound in metabolic studies, particularly in tracing and understanding fatty acid metabolism in vivo.
Docosahexaenoic acid is primarily derived from marine sources, such as fish oils and algae. The deuterated variant, DHA-d5, is synthesized for research purposes and is used to study metabolic pathways involving polyunsaturated fatty acids. The synthesis often involves the modification of natural fatty acids to incorporate deuterium atoms, which can be tracked through various analytical techniques.
DHA-d5 falls under the classification of deuterated fatty acids, specifically as a long-chain polyunsaturated fatty acid. It is categorized within the family of omega-3 fatty acids, which are essential for various physiological functions.
The synthesis of DHA-d5 typically involves the deuteration of natural docosahexaenoic acid using methods such as:
A common approach to synthesize DHA-d5 is through the elongation and desaturation of α-linolenic acid, which can be labeled with deuterium at various positions. For instance, using deuterated linoleic acid as a precursor allows for the production of labeled products that can be analyzed via mass spectrometry or gas chromatography. The synthesis process needs to ensure high isotopic purity and yield to be effective for research applications.
DHA-d5 has a molecular formula similar to that of docosahexaenoic acid but includes five deuterium atoms. Its structure can be represented as follows:
The presence of deuterium alters some physical properties but retains the biological activity associated with docosahexaenoic acid.
DHA-d5 participates in various biochemical reactions similar to its non-deuterated counterpart. Key reactions include:
The analysis of these reactions often involves monitoring changes in isotopic ratios using mass spectrometry. The reaction pathways can be elucidated by comparing the incorporation rates of DHA-d5 with those of non-labeled fatty acids in various biological systems.
The mechanism by which DHA-d5 exerts its effects involves several pathways:
Studies have shown that DHA enhances membrane elasticity, facilitating better protein-receptor interactions, which are critical for cellular signaling processes .
Quantitative analyses have demonstrated that DHA-d5 can be accurately measured in biological samples using liquid chromatography coupled with mass spectrometry techniques .
DHA-d5 has significant applications in scientific research:
Deuterium-labeled tracers, such as Docosahexaenoic Acid-d5 (DHA-d5), enable precise tracking of fatty acid metabolism in biological systems. These tracers exploit the mass difference between deuterium (²H) and hydrogen (¹H) to distinguish newly synthesized metabolites from endogenous pools using mass spectrometry. DHA-d5 specifically incorporates five deuterium atoms at the carboxyl-terminal end (positions 21, 21, 22, 22, 22), creating a detectable +5 Da mass shift [2] [4].
In lipidomics, deuterated tracers resolve metabolic flux complexities that static concentration measurements cannot capture. For example, studies using ²H-labeled oleic acid (D9-C18:1) in fibroblasts revealed disease-specific lipid remodeling in mitochondrial β-oxidation disorders. The deuterium label allowed unambiguous identification of lysophosphatidylcholine(14:1) as a biomarker for very-long-chain acyl-CoA dehydrogenase deficiency (VLCADD) and S-(3-hydroxyacyl)cysteamines for long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD) [5]. The tracer methodology involved incubating cells with D9-C18:1, followed by liquid chromatography-mass spectrometry (LC-MS) analysis to track deuterium incorporation into acyl-carnitines and phospholipids.
High-resolution analytical platforms are critical for accurate detection. Orbitrap gas chromatography-mass spectrometry (GC-MS) achieves 240,000 resolution (FWHM, m/z 200), separating ¹³C and ²H mass isotopomers that conventional GC-MS cannot resolve. This sensitivity allows detection of DHA-d5 at low enrichment levels (0.3% body water) and short experimental windows (<1 hour) [8]. Similarly, HPLC-electrospray ionization-MS (HPLC-ESI-MS) enables rapid quantification of deuterated long-chain fatty acids in plasma with limits of detection (LOD) of 0.05–0.1 μM [10].
Table 1: Detection Techniques for Deuterium-Labeled Fatty Acids
| Analytical Platform | Resolution | LOD for DHA-d5 | Key Applications |
|---|---|---|---|
| Orbitrap GC-MS | 240,000 (FWHM) | 0.1% enrichment | De novo lipogenesis flux, organ-specific DHA accretion [8] |
| HPLC-ESI-MS (ECNI mode) | Unit mass | 0.05–0.1 μM | Plasma kinetics, uptake studies [10] |
| GC-EI-MS | Unit mass | 0.3% enrichment | Whole-body DHA synthesis from α-linolenic acid [9] |
Synthesis of DHA-d5 employs in vivo biosynthetic labeling and in vitro combinatorial catalysis. The in vivo approach feeds deuterated precursors to organisms, leveraging endogenous enzymatic pathways. For instance, rat pups administered deuterium-labeled α-linolenic acid (d5-LNA; ²H₅-17,17,18,18,18-18:3n-3) convert it to DHA-d5 via elongation, desaturation, and peroxisomal β-oxidation. This method yields >98% pure DHA-d5, confirmed by gas chromatography-mass spectrometry (GC-MS) [3] [7]. The conversion efficiency is tissue-dependent: Liver synthesis accounts for >70% of whole-body DHA-d5 production, while brain synthesis is negligible [7] [9].
In vitro synthesis combines enzymatic oxygenation with chemical catalysis. Cyanobacterial lipoxygenase (Osc-LOX) selectively oxygenates Docosahexaenoic Acid at C17 to generate 17S-hydroxy-DHA, which is then deuterated via palladium-catalyzed hydrogen-deuterium exchange. Alternatively, chemical epoxidation of DHA followed by acid hydrolysis produces deuterated resolvins (e.g., 7S,16R,17S-trihydroxy-DHA-d5) with >90% regioselectivity [6].
Critical challenges in synthesis include:
Table 2: Synthesis Strategies for DHA-d5
| Method | Precursor | Key Steps | Yield/Purity |
|---|---|---|---|
| In vivo biosynthesis | d5-LNA (²H₅-18:3n-3) | 1. Elongation to 20:5n-3 2. Δ6-desaturation 3. Peroxisomal β-oxidation | >98% pure DHA-d5 (GC-MS) [3] [7] |
| Combinatorial catalysis | Natural DHA | 1. Osc-LOX oxygenation at C17 2. Pd/D₂ hydrogenation 3. Epoxide hydrolysis | 72–90% yield [6] |
Docosahexaenoic Acid-d5 outperforms non-labeled Docosahexaenoic Acid in quantifying de novo synthesis, metabolic flux, and pool dilution. In developing rats fed d5-LNA, DHA-d5 accretion in brain and liver decreased 3–5 fold when dietary preformed Docosahexaenoic Acid was present, demonstrating feedback inhibition of endogenous synthesis. Non-labeled Docosahexaenoic Acid could not distinguish dietary versus biosynthetic sources, obscuring this regulatory mechanism [3] [7].
Key advantages of DHA-d5 include:
Limitations persist in long-term studies due to deuterium exchange with body water. The half-life of Docosahexaenoic Acid in brain phospholipids exceeds 30 days, but DHA-d5 loses ~8% of deuterium weekly through exchange reactions. This necessitates correction algorithms when calculating turnover rates beyond 14 days [2] [9].
Table 3: Performance Metrics of DHA-d5 vs. Non-Labeled Docosahexaenoic Acid
| Parameter | DHA-d5 | Non-Labeled Docosahexaenoic Acid |
|---|---|---|
| Minimum detectable flux | 0.1 μmol/day (Orbitrap GC-MS) | Not quantifiable without isotopic label |
| Signal-to-noise ratio | >100:1 (HPLC-ESI-MS) [10] | N/A (endogenous background dominant) |
| Ability to trace biosynthesis | Direct (²H mass shift) [3] | Indirect (requires MIDA modeling) |
| Artifact risk | Deuterium exchange (≤8%/week) | Isotopomer dilution from natural pools |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: